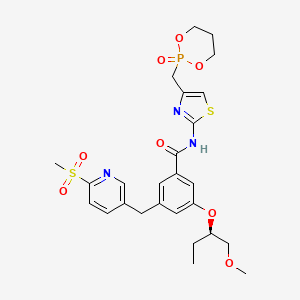
Bms-212,bms212,bms 212
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bms-212 is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bms-212 typically involves advanced chemical techniques. One common method includes the use of graphite pre-preg plain weave that contains HexPly® F263 resin system. This advanced modified epoxy formulation is designed for autoclave curing to offer very high laminate strengths . The preparation involves curing at temperatures around 350°F (176°C) to achieve the desired properties.
Industrial Production Methods
In industrial settings, Bms-212 is produced using high-technology chemicals such as coatings, sealants, resins, adhesives, lubricants, and cleaners. Companies like Kemko Aerospace supply these materials, ensuring they meet stringent quality standards .
Chemical Reactions Analysis
Types of Reactions
Bms-212 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying its properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions involving Bms-212 include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions are carefully controlled to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Bms-212 depend on the specific reagents and conditions used. These products are often characterized by their enhanced mechanical and chemical properties, making them suitable for advanced applications.
Scientific Research Applications
Bms-212 has a wide range of scientific research applications:
Chemistry: It is used in the development of advanced materials with high strength and durability.
Biology: Research is ongoing to explore its potential in biological systems, particularly in drug delivery and tissue engineering.
Medicine: Bms-212 is being studied for its potential use in medical devices and implants due to its biocompatibility.
Industry: It is widely used in aerospace and automotive industries for its high strength-to-weight ratio and resistance to extreme conditions .
Mechanism of Action
The mechanism of action of Bms-212 involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit specific enzymes and pathways, leading to its effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and conditions .
Comparison with Similar Compounds
Bms-212 can be compared with other similar compounds such as Bms-214662 and Bms-202. These compounds share some similarities in their chemical structure and properties but differ in their specific applications and mechanisms of action. For example, Bms-214662 is a potent apoptotic agent used in cancer therapy, while Bms-202 is known for its role in immunotherapy .
Conclusion
Bms-212 is a versatile compound with a wide range of applications in various scientific fields. Its unique properties and potential for modification make it a valuable material for research and industrial use. Ongoing studies continue to explore its full potential and expand its applications.
Properties
Molecular Formula |
C26H32N3O8PS2 |
|---|---|
Molecular Weight |
609.7 g/mol |
IUPAC Name |
3-[(2R)-1-methoxybutan-2-yl]oxy-5-[(6-methylsulfonylpyridin-3-yl)methyl]-N-[4-[(2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)methyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C26H32N3O8PS2/c1-4-22(15-34-2)37-23-12-19(10-18-6-7-24(27-14-18)40(3,32)33)11-20(13-23)25(30)29-26-28-21(17-39-26)16-38(31)35-8-5-9-36-38/h6-7,11-14,17,22H,4-5,8-10,15-16H2,1-3H3,(H,28,29,30)/t22-/m1/s1 |
InChI Key |
IXKUCDYOELAWTA-JOCHJYFZSA-N |
Isomeric SMILES |
CC[C@H](COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |
Canonical SMILES |
CCC(COC)OC1=CC(=CC(=C1)C(=O)NC2=NC(=CS2)CP3(=O)OCCCO3)CC4=CN=C(C=C4)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



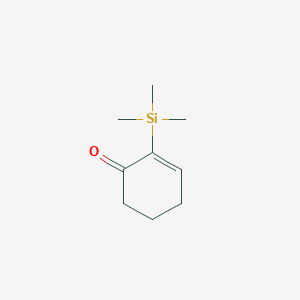
![2-(3,4-dimethoxyphenyl)-3-[5-(4-hydroxypiperidin-1-yl)thiophen-2-yl]prop-2-enenitrile](/img/structure/B11936489.png)
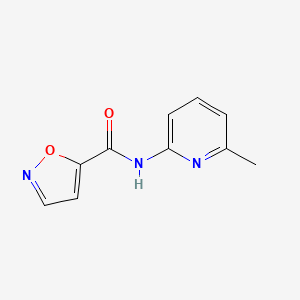

![(2E)-3-[3-(methylsulfanyl)phenyl]-2-propenoic acid](/img/structure/B11936501.png)

![(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13,17-trimethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B11936509.png)
![{[3,5-Bis(trifluoromethyl)phenyl]amino}[benzylamino]methane-1-thione](/img/structure/B11936511.png)

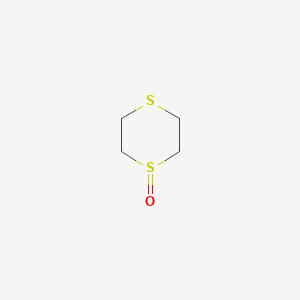
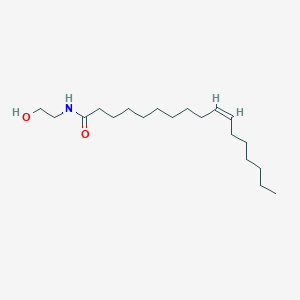

![[(3S,4S)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]-pyrrolidin-1-ylmethanone](/img/structure/B11936571.png)
